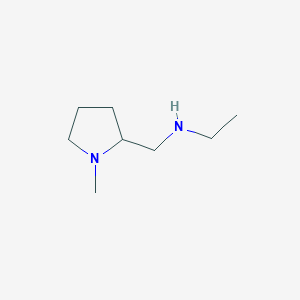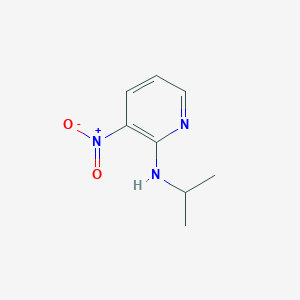
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is a versatile compound with the molecular formula C10H22N2O and a molecular weight of 186.29 g/mol . It is commonly used as a building block in research chemicals and has various applications in pharmaceutical testing and other scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine typically involves the reaction of 1-methyl-2-pyrrolidinemethanol with ethylamine under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies ensures consistent quality and scalability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, which have significant applications in different fields of research and industry .
Scientific Research Applications
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine is widely used in scientific research due to its versatility and unique properties. Some of its applications include:
Mechanism of Action
The mechanism of action of Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biological processes. The compound’s effects are mediated through its binding to target proteins and altering their function, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Ethyl-(1-methyl-pyrrolidin-2-ylmethyl)-amine can be compared with other similar compounds, such as:
1-Methyl-2-pyrrolidinemethanol: A precursor in the synthesis of this compound.
N-Methyl-L-prolinol: Another related compound with similar structural features and applications.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
N-[(1-methylpyrrolidin-2-yl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-3-9-7-8-5-4-6-10(8)2/h8-9H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADIPLQWTEHRACR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1CCCN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605196 |
Source


|
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68339-47-9 |
Source


|
| Record name | N-Ethyl-1-methyl-2-pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68339-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(1-Methylpyrrolidin-2-yl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60605196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)







![Naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B1321663.png)
